molecular formula C12H19NO3 B2978102 Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1581683-57-9

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2978102
CAS No.: 1581683-57-9
M. Wt: 225.288
InChI Key: FSQCOXNAAOYWHE-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the oxo group contribute to its chemical reactivity and stability.

Properties

IUPAC Name

tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQCOXNAAOYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581683-57-9
Record name tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
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Preparation Methods

The synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate involves several steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The oxo group and the spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which make it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1581683-57-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12_{12}H19_{19}N O3_{3}
Molecular Weight225.28 g/mol
CAS Number1581683-57-9
Boiling PointNot available

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The spirocyclic structure is known for its ability to enhance binding interactions with biomolecules, potentially leading to varied pharmacological effects.

Potential Biological Activities

  • Antioxidant Activity : Preliminary studies suggest that spirocyclic compounds can exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some azaspiro compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of several spirocyclic compounds, including derivatives of this compound. The results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in cells .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound on human hepatoma cell lines (HepG2). The compound exhibited significant cytotoxicity at higher concentrations, leading to apoptosis as confirmed by TUNEL assays and analysis of apoptotic markers such as caspases and Bcl-2 family proteins .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds was conducted:

CompoundBiological ActivityReference
Tert-butyl hydroperoxideInduces oxidative stress; apoptosis
Tert-butyl 8-oxo-5-thiaAnticancer properties
GanodermanondiolHepatoprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate?

  • Answer : The compound is synthesized via enzymatic ketoreduction of its 6-oxo analog (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) using Codex® ketoreductase KRED-P3-G09 and NADP+ cofactor in a buffered 2-propanol system. This achieves >99% enantiomeric excess (ee) . Alternative routes include Suzuki coupling for functionalization, as seen in Pfizer's synthesis of related spirocyclic intermediates for drug candidates .

Key Steps :

StepReagents/ConditionsOutcome
Substrate activation2-propanol, 50°CHomogeneous solution
Enzymatic reductionKRED-P3-G09, NADP+, pH 7.5 bufferChiral alcohol intermediate
WorkupEthyl acetate extraction, silica gel chromatographyPurified product (78% yield)

Q. How is the compound characterized spectroscopically?

  • Answer : 1H NMR (400 MHz, CDCl3) reveals characteristic peaks: δ 4.39–4.33 (m, 1H, spiro CH), 3.87 (AB quartet, J = 8.4 Hz, 2H), and 1.44 ppm (s, 9H, tert-butyl group) . 13C NMR and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) confirm the spirocyclic lactam and ester functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (225.28 g/mol) .

Q. What purification strategies are effective for this spirocyclic compound?

  • Answer : Silica gel chromatography with gradient elution (0–100% ethyl acetate in heptane) efficiently separates the product from byproducts. For enantiopure samples, supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column resolves enantiomers (>99% ee) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for tert-butyl 5-oxo-2-azaspiro derivatives?

  • Answer : Substrate engineering (e.g., modifying steric hindrance at the ketone position) and enzyme screening (e.g., KRED-P3-G09 vs. other ketoreductases) enhance stereochemical control. Computational docking studies (e.g., AutoDock Vina ) predict enzyme-substrate interactions to guide mutant enzyme design .

Q. What computational tools are recommended for structural validation and conformational analysis?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the spirocyclic core's geometry. X-ray crystallography (using SHELX software ) resolves absolute configuration. For dynamic behavior, molecular dynamics (MD) simulations (AMBER force field) analyze ring puckering and solvent interactions .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

  • Answer :

  • Cross-validation : Compare NMR with 2D-COSY and HSQC to resolve overlapping signals.
  • Solvent effects : Test in deuterated DMSO or CDCl3 to identify hydrogen-bonding artifacts.
  • Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., oxidation products) .

Q. What role does this compound play in medicinal chemistry research?

  • Answer : It serves as a versatile intermediate for:

  • Kinase inhibitors : Functionalization via Suzuki coupling introduces aryl/heteroaryl groups at the spiro position .
  • PROTACs : The tert-butyl ester facilitates deprotection to a free amine for linker conjugation .
  • Conformational restriction : The spirocyclic core mimics peptide turn structures in GPCR-targeted compounds .

Methodological Considerations

Q. What are the stability and storage requirements for this compound?

  • Answer : Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl ester. Stability studies (TGA/DSC) show decomposition >150°C. Avoid prolonged exposure to moisture or acidic conditions .

Q. How can researchers troubleshoot low yields in enzymatic reductions?

  • Answer :

  • Cofactor recycling : Add 2-propanol as a sacrificial alcohol to regenerate NADPH.
  • Temperature control : Maintain reaction <33°C to prevent enzyme denaturation.
  • Batch scaling : Optimize substrate-to-enzyme ratio (e.g., 40 g substrate per 800 mg KRED) .

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